![molecular formula C26H39NO3 B1247346 2-[(2E,5E,7E,11E)-10-hydroxy-3,7,9,11,13-pentamethyltetradeca-2,5,7,11-tetraenyl]-6-methoxy-3-methyl-1H-pyridin-4-one](/img/structure/B1247346.png)
2-[(2E,5E,7E,11E)-10-hydroxy-3,7,9,11,13-pentamethyltetradeca-2,5,7,11-tetraenyl]-6-methoxy-3-methyl-1H-pyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2E,5E,7E,11E)-10-hydroxy-3,7,9,11,13-pentamethyltetradeca-2,5,7,11-tetraenyl]-6-methoxy-3-methyl-1H-pyridin-4-one is a novel compound belonging to the piericidin family, which are microbial metabolites produced by actinomycetes, particularly from the genus Streptomyces . This compound has garnered attention due to its unique biological activities, including vasodilating and depressor effects .
Preparation Methods
2-[(2E,5E,7E,11E)-10-hydroxy-3,7,9,11,13-pentamethyltetradeca-2,5,7,11-tetraenyl]-6-methoxy-3-methyl-1H-pyridin-4-one is produced by the fermentation of Streptomyces pactum Me2108 . The fermentation process involves growing the strain in a medium containing glycerol, yeast extract, and other nutrients at 28°C for several days . The compound is then isolated and purified using various chromatographic techniques .
Chemical Reactions Analysis
2-[(2E,5E,7E,11E)-10-hydroxy-3,7,9,11,13-pentamethyltetradeca-2,5,7,11-tetraenyl]-6-methoxy-3-methyl-1H-pyridin-4-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions include various derivatives of this compound, such as diacetate and methyl ether derivatives .
Scientific Research Applications
2-[(2E,5E,7E,11E)-10-hydroxy-3,7,9,11,13-pentamethyltetradeca-2,5,7,11-tetraenyl]-6-methoxy-3-methyl-1H-pyridin-4-one has a wide range of scientific research applications. In chemistry, it is used as a probe to study the mitochondrial electron transport chain due to its role as a NADH-ubiquinone oxidoreductase (complex I) inhibitor . In biology, it has been investigated for its potential to modulate amyloid β production in Alzheimer’s disease . In medicine, its vasodilating properties make it a candidate for treating cardiovascular diseases . Additionally, it has industrial applications in the development of new antibiotics and insecticides .
Mechanism of Action
2-[(2E,5E,7E,11E)-10-hydroxy-3,7,9,11,13-pentamethyltetradeca-2,5,7,11-tetraenyl]-6-methoxy-3-methyl-1H-pyridin-4-one exerts its effects by inhibiting the NADH-ubiquinone oxidoreductase (complex I) in the mitochondrial electron transport chain . This inhibition disrupts the electron flow, leading to a decrease in ATP production and an increase in reactive oxygen species . The compound’s vasodilating effects are likely due to its ability to modulate vascular smooth muscle cell function .
Comparison with Similar Compounds
2-[(2E,5E,7E,11E)-10-hydroxy-3,7,9,11,13-pentamethyltetradeca-2,5,7,11-tetraenyl]-6-methoxy-3-methyl-1H-pyridin-4-one is similar to other piericidins, such as piericidin A and piericidin B . it is unique in its specific structural modifications, which confer distinct biological activities . Other similar compounds include Mer-A2026B, which is another derivative produced by Streptomyces pactum Me2108 .
Properties
Molecular Formula |
C26H39NO3 |
|---|---|
Molecular Weight |
413.6 g/mol |
IUPAC Name |
2-[(2E,5E,7E,11E)-10-hydroxy-3,7,9,11,13-pentamethyltetradeca-2,5,7,11-tetraenyl]-6-methoxy-3-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C26H39NO3/c1-17(2)14-20(5)26(29)21(6)15-19(4)11-9-10-18(3)12-13-23-22(7)24(28)16-25(27-23)30-8/h9,11-12,14-17,21,26,29H,10,13H2,1-8H3,(H,27,28)/b11-9+,18-12+,19-15+,20-14+ |
InChI Key |
CHFFBNSQZJTFMA-HPVRZXAJSA-N |
Isomeric SMILES |
CC1=C(NC(=CC1=O)OC)C/C=C(\C)/C/C=C/C(=C/C(C)C(/C(=C/C(C)C)/C)O)/C |
Canonical SMILES |
CC1=C(NC(=CC1=O)OC)CC=C(C)CC=CC(=CC(C)C(C(=CC(C)C)C)O)C |
Synonyms |
Mer A2026A Mer-A2026A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


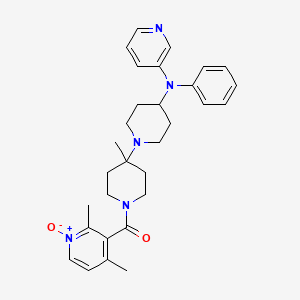
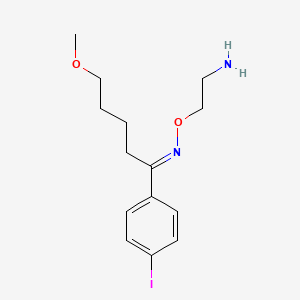
![(1r,2s,5s)-N-[(1s)-3-Amino-1-(Cyclobutylmethyl)-2,3-Dioxopropyl]-3-[(2s)-2-{[(Tert-Butylamino)carbonyl]amino}-3,3-Dimethylbutanoyl]-6,6-Dimethyl-3-Azabicyclo[3.1.0]hexane-2-Carboxamide](/img/structure/B1247267.png)
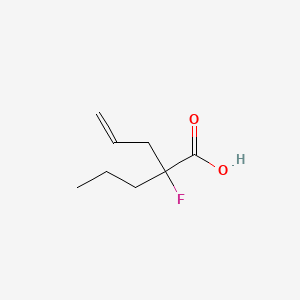
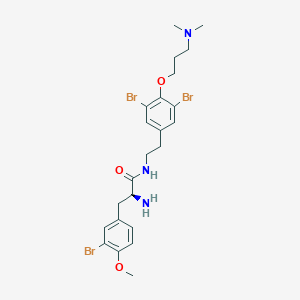
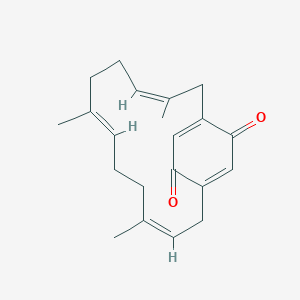
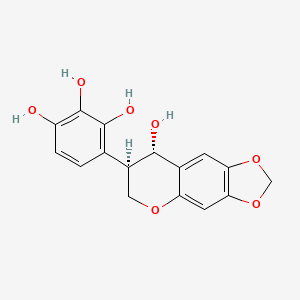
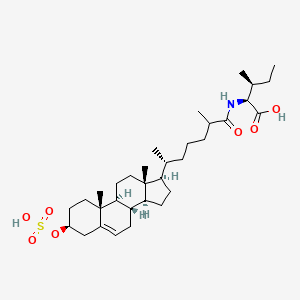
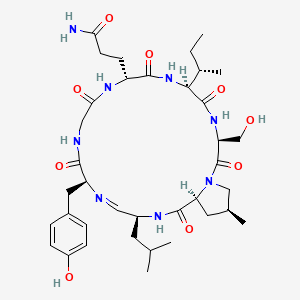
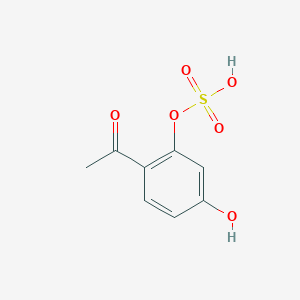
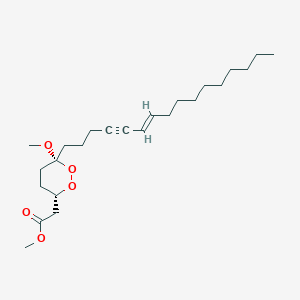
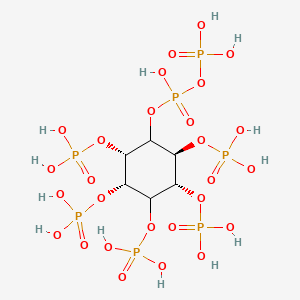

![(4aR,5aS,8aS,13aS,15aR,15bR)-15-(3-ethyl-8-methoxy-12H-indolo[2,3-a]quinolizin-5-ium-2-yl)-6-methyl-2,4a,5,5a,7,8,13a,15a,15b,16-decahydro4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium](/img/structure/B1247288.png)
